molecular formula C8H7N3O2S B5758410 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol

4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol

Cat. No.: B5758410
M. Wt: 209.23 g/mol
InChI Key: ZATUWIVMZMAPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, also known as HPT, is a heterocyclic compound that has been studied for its potential applications in various fields of science. This compound consists of a triazole ring that is attached to a hydroxyphenyl group and a mercapto group. The unique structure of HPT makes it a promising candidate for use in scientific research, particularly in the areas of chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol is not fully understood, but it is believed to be due to its antioxidant properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and inflammation. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. This compound has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and inflammation. This compound has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In addition, this compound has been shown to have anti-cancer properties, which make it a promising candidate for use in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol in lab experiments is its stability, which allows for accurate and reproducible results. This compound is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol, including:
1. Further studies on the mechanism of action of this compound, which can help to elucidate its potential applications in various fields of science.
2. Studies on the potential use of this compound in the development of new drugs, particularly in the areas of cancer and inflammation.
3. Studies on the potential toxicity of this compound, which can help to determine its safety for use in various applications.
4. Studies on the potential use of this compound as a ligand in coordination chemistry, which can help to expand its potential applications in chemistry.
5. Studies on the potential use of this compound in the development of new materials, particularly in the areas of catalysis and sensing.
In conclusion, this compound is a promising compound that has been studied for its potential applications in various fields of science. Its unique structure and properties make it a promising candidate for use in the development of new drugs, materials, and technologies. Further research on this compound is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of 4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol can be achieved through various methods, including the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by cyclization with sodium hydroxide. Another method involves the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide, followed by the addition of sodium hydroxide and hydrogen peroxide. These methods have been optimized to produce high yields of this compound with minimal impurities.

Scientific Research Applications

4-(2-hydroxyphenyl)-5-mercapto-4H-1,2,4-triazol-3-ol has been extensively studied for its potential applications in various fields of science. In chemistry, this compound has been used as a ligand in coordination chemistry, where it has been shown to form stable complexes with various metal ions. In biochemistry, this compound has been studied for its antioxidant properties, which make it a potential candidate for use in the development of new drugs. In pharmacology, this compound has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for use in the treatment of various diseases.

Properties

IUPAC Name

4-(2-hydroxyphenyl)-5-sulfanylidene-1,2,4-triazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c12-6-4-2-1-3-5(6)11-7(13)9-10-8(11)14/h1-4,12H,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATUWIVMZMAPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)NNC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.